1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one

Description

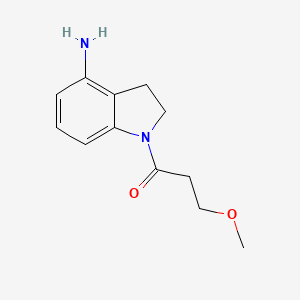

1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with a methoxy group at position 3 and a 4-aminoindolin-1-yl moiety at position 1. Its structural features align with bioactive molecules, particularly those targeting neurological or metabolic pathways, though specific pharmacological data remain sparse.

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

1-(4-amino-2,3-dihydroindol-1-yl)-3-methoxypropan-1-one |

InChI |

InChI=1S/C12H16N2O2/c1-16-8-6-12(15)14-7-5-9-10(13)3-2-4-11(9)14/h2-4H,5-8,13H2,1H3 |

InChI Key |

NDFYJJPBRWBLBR-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(=O)N1CCC2=C(C=CC=C21)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one typically involves the reaction of 4-aminoindoline with 3-methoxypropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the yield of the desired product. The purification process may involve the use of high-performance liquid chromatography (HPLC) or other advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals and bioactive molecules.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Biological Research: It is used in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-Aminoindolin-1-yl)-3-methoxypropan-1-one can be contextualized by comparing it to related compounds with shared motifs, such as the 3-methoxypropan-1-one core or aromatic/heterocyclic substituents. Below is a systematic analysis:

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations

Mexedrone, a cathinone derivative, shares the 3-methoxypropan-1-one backbone but includes a methylamino group and methylphenyl ring, contributing to its psychoactive properties .

Spectroscopic and Synthetic Differences :

- 1-(4-Chlorophenyl)-3-methoxypropan-1-one was synthesized via a ring-opening reaction, yielding a colorless oil with distinct NMR profiles (δ 7.93–7.40 ppm for aromatic protons) .

- Mexedrone exhibited a crystalline hydrochloride salt form, confirmed by single-crystal X-ray diffraction, with a planar aromatic system facilitating π-π stacking .

Therapeutic Potential: 1-(4-Hydroxyphenyl)-3-methoxypropan-1-one demonstrated affinity for proteins involved in inflammation and cancer, as predicted by molecular docking studies . In contrast, the parent compound’s discontinued status limits its explored applications.

Research Findings and Methodological Insights

- Mexedrone: Identified in forensic analyses using Raman spectroscopy, highlighting its prevalence in illicit markets . Its stimulant effects are attributed to dopamine/norepinephrine reuptake inhibition, a common trait in cathinones .

- 1-(4-Aminoindolin-1-yl)ethanone: As a simpler analog, this compound serves as a reference in structure-activity relationship (SAR) studies, emphasizing the role of the propanone chain length in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.